molecular formula C11H13IO B14062426 1-(3-Ethyl-2-iodophenyl)propan-2-one

1-(3-Ethyl-2-iodophenyl)propan-2-one

Cat. No.: B14062426
M. Wt: 288.12 g/mol
InChI Key: DYJDCBDRVYBUSR-UHFFFAOYSA-N
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Description

Contextual Significance of Aryl Iodides in Modern Synthetic Chemistry

Aryl halides are a cornerstone of synthetic organic chemistry, serving as pivotal precursors for the formation of carbon-carbon and carbon-heteroatom bonds. noaa.gov Among the common aryl halides, aryl iodides exhibit the highest reactivity, a characteristic attributed to the relatively weak carbon-iodine (C-I) bond. wikipedia.org The C-I bond is the weakest among the carbon-halogen bonds, making it more susceptible to cleavage. wikipedia.org This heightened reactivity makes aryl iodides premier substrates for a multitude of transition metal-catalyzed cross-coupling reactions. noaa.gov

These reactions, including the Nobel Prize-winning Suzuki-Miyaura, Heck, and Negishi couplings, as well as the Buchwald-Hartwig amination, have revolutionized the way complex organic molecules are constructed. rsc.orgnih.gov The general order of reactivity for aryl halides in these transformations is typically I > Br > Cl > F. nih.gov This trend is primarily due to the bond dissociation energies, where the C-I bond requires the least energy to undergo oxidative addition to a metal center, which is often the rate-determining step in the catalytic cycle. rsc.org While palladium catalysis is prevalent, copper-catalyzed systems have also been effectively used for coupling aryl iodides with various nucleophiles. mdpi.com The unique reactivity of aryl iodides allows for selective transformations, even in the presence of other halogen atoms on the same molecule. acs.org

Table 1: Relative Reactivity of Aryl Halides in Palladium-Catalyzed Cross-Coupling Reactions
Aryl Halide (Ar-X)Relative ReactivityKey Characteristics
Ar-IHighestWeakest C-X bond; readily undergoes oxidative addition. Preferred for reactions under mild conditions. noaa.govwikipedia.org
Ar-BrIntermediateMore stable and less expensive than iodides; widely used but often requires more forcing conditions. nih.gov
Ar-ClLowStrong C-Cl bond; requires specialized, highly active catalyst systems (e.g., bulky electron-rich phosphine (B1218219) ligands) to react efficiently. rsc.org
Ar-FLowestVery strong C-F bond; generally unreactive in standard cross-coupling reactions and requires highly specialized methods.

The Role of Alkyl Aryl Ketones as Versatile Synthons

Alkyl aryl ketones are a class of organic compounds characterized by a carbonyl group attached to both an aromatic ring and an alkyl group. fiveable.me They serve as highly versatile synthetic intermediates, or synthons, in the production of a wide range of fine chemicals, including pharmaceuticals and fragrances. fiveable.mechemistryviews.org

The utility of alkyl aryl ketones stems from the reactivity of the carbonyl group and the adjacent alpha-carbon. The carbonyl group can undergo nucleophilic addition, reduction to a secondary alcohol, or conversion to an alkane. fiveable.me Furthermore, the protons on the alpha-carbon are acidic and can be removed to form an enolate, which can then react with various electrophiles. These properties allow alkyl aryl ketones to be used as building blocks in more complex molecular architectures through transformations like Grignard reactions, Wittig reactions, and aldol (B89426) condensations. nih.gov

While the classical method for synthesizing alkyl aryl ketones is the Friedel-Crafts acylation, this reaction has limitations, such as requiring electron-rich aromatic substrates and stoichiometric amounts of a Lewis acid catalyst. chemistryviews.org Modern synthetic chemistry has developed alternative, more versatile methods. Palladium-catalyzed carbonylative cross-coupling reactions, for instance, can efficiently synthesize alkyl aryl ketones from aryl halides (including iodides), alkyl halides, and carbon monoxide. chemistryviews.orgresearchgate.net Other innovative approaches involve the nickel-catalyzed addition of arylboronic acids to nitriles and electrochemically driven cross-couplings. organic-chemistry.orgacs.org These advanced methods offer broader substrate scope and functional group tolerance, enhancing the accessibility and utility of alkyl aryl ketones in research. nih.gov

Structural Elucidation Challenges and Advanced Analytical Approaches for 1-(3-Ethyl-2-iodophenyl)propan-2-one

However, the presence of an iodine atom introduces specific challenges. Iodine has only one naturally occurring, NMR-active nucleus, ¹²⁷I. Unfortunately, ¹²⁷I is a quadrupolar nucleus with a spin number of 5/2, which typically results in very broad signals that are often unobservable on a standard high-resolution NMR spectrometer. huji.ac.il Therefore, direct observation of the iodine nucleus is generally not feasible for structural confirmation of organic molecules. researchgate.net

Consequently, chemists must rely on the indirect effects of the iodine substituent on the ¹H and ¹³C NMR spectra. The iodine atom's electronegativity and large size cause predictable, albeit sometimes complex, shifts in the resonance of nearby nuclei. docbrown.info Computational methods can be used to predict NMR spectra, but organoiodine compounds require specific, higher-level basis sets for accurate calculations. reed.edu

Mass spectrometry would provide the exact molecular weight, and the monoisotopic nature of iodine (mass 127) would simplify the interpretation of the molecular ion peak. Fragmentation patterns, such as the characteristic cleavage alpha to the carbonyl group, would further support the proposed structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Rationale for this compound
Atom/GroupTechniquePredicted Chemical Shift (ppm)Rationale for Prediction
CH₃ (of propanone)¹H NMR~2.2Singlet; typical chemical shift for a methyl ketone.
CH₂ (of propanone)¹H NMR~3.8Singlet; deshielded by the adjacent carbonyl and the aromatic ring.
Aromatic-H (3 protons)¹H NMR~7.0-7.5Complex multiplet pattern (doublet, triplet, doublet) due to ortho- and meta-coupling. The iodine and ethyl groups influence the exact positions.
CH₂ (of ethyl)¹H NMR~2.7Quartet; deshielded by the aromatic ring and coupled to the adjacent methyl group.
CH₃ (of ethyl)¹H NMR~1.2Triplet; coupled to the adjacent methylene (B1212753) group.
C=O (ketone)¹³C NMR>200Characteristic chemical shift for a ketone carbonyl carbon.
C-I (aromatic)¹³C NMR~95-100The "heavy atom effect" of iodine causes a significant upfield shift for the directly attached carbon.

Overview of Research Trajectories for Iodine-Substituted Ketone Derivatives

Iodine-substituted ketone derivatives are primarily valued as versatile intermediates in multi-step organic syntheses. The presence of two distinct and orthogonally reactive functional groups—the aryl iodide and the ketone—allows for a wide range of selective chemical transformations.

The aryl iodide moiety is an excellent handle for introducing molecular complexity via cross-coupling reactions. A synthetic sequence could involve an initial Suzuki or Sonogashira coupling at the C-I bond, followed by a subsequent reaction at the ketone, such as a reduction, olefination, or condensation. This bifunctional nature makes compounds like this compound valuable building blocks for creating libraries of complex molecules for drug discovery and materials science. For instance, the structurally related compound 1-(3-trifluoromethyl)phenyl-propan-2-one is a known intermediate in the synthesis of the anorectic drug fenfluramine, highlighting the role of such ketones in pharmaceutical manufacturing. epo.org

Beyond their role as synthetic intermediates, organoiodine compounds have found applications in other fields. Highly iodinated aromatic compounds are famously used as X-ray contrast agents in medical imaging, a use that leverages the high electron density of iodine to absorb X-rays. wikipedia.org While the specific compound is not designed as a contrast agent, this application underscores the broader research interest in organoiodine chemistry. Current research trends in the related field of iodinated contrast agents focus on improving imaging quality and safety, for example, through the application of deep learning in image analysis and methods for quantifying iodine concentration. nih.gov For a molecule like this compound, however, its primary research trajectory remains firmly rooted in its potential as a strategic component for the efficient and controlled synthesis of complex organic targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13IO

Molecular Weight

288.12 g/mol

IUPAC Name

1-(3-ethyl-2-iodophenyl)propan-2-one

InChI

InChI=1S/C11H13IO/c1-3-9-5-4-6-10(11(9)12)7-8(2)13/h4-6H,3,7H2,1-2H3

InChI Key

DYJDCBDRVYBUSR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC(=O)C)I

Origin of Product

United States

Chemical Reactivity and Transformation Studies of 1 3 Ethyl 2 Iodophenyl Propan 2 One

Reactivity of the Aryl Iodine Atom in 1-(3-Ethyl-2-iodophenyl)propan-2-one

The carbon-iodine (C-I) bond on the aromatic ring is a key site for synthetic modification. The high polarizability and weakness of this bond make the iodine atom an excellent leaving group, particularly in metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) at the C-I Bond

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, and aryl iodides are among the most reactive substrates for these processes.

Suzuki-Miyaura Coupling: The Suzuki reaction forms a new carbon-carbon bond by coupling an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org For this compound, this reaction would enable the introduction of a variety of aryl or vinyl substituents at the C2 position of the phenyl ring. The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orgharvard.edu

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene, creating a new carbon-carbon bond. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and requires a base. wikipedia.org The reaction of this compound with an alkene, such as styrene (B11656) or an acrylate, would yield a more complex, substituted styrene derivative. The mechanism proceeds through oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene and β-hydride elimination. libretexts.org The regioselectivity of the alkene insertion is a critical aspect of this transformation. nih.gov

Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base, typically an amine. wikipedia.orgorganic-chemistry.org This method is highly efficient for forming C(sp²)–C(sp) bonds. libretexts.org Applying the Sonogashira coupling to this compound would allow for the direct introduction of an alkynyl group, leading to the synthesis of arylalkynes. The reaction is known for its mild conditions and tolerance of various functional groups. wikipedia.org

Table 1: Representative Conditions for Cross-Coupling Reactions with Aryl Iodides
ReactionCoupling PartnerCatalyst SystemBaseSolventTypical Temperature
Suzuki Arylboronic acidPd(PPh₃)₄ or Pd(OAc)₂/LigandNa₂CO₃, K₃PO₄Toluene/H₂O, Dioxane80-110 °C
Heck Alkene (e.g., Styrene)Pd(OAc)₂, PdCl₂Et₃N, K₂CO₃DMF, Acetonitrile (B52724)100-140 °C
Sonogashira Terminal AlkynePd(PPh₃)₂Cl₂/CuIEt₃N, PiperidineTHF, DMFRoom Temp. to 60 °C

Hypervalent Iodine Chemistry and Its Derivatives

Aryl iodides can be oxidized to form hypervalent iodine compounds, which are valuable reagents in organic synthesis due to their unique reactivity and low toxicity. organic-chemistry.orgprinceton.edu These compounds exist in higher oxidation states, typically +3 (iodinanes) or +5 (iodanes). scripps.edu The presence of the ketone functionality within this compound could influence the formation and subsequent reactions of such derivatives. Hypervalent iodine reagents are known to mediate a wide array of transformations, including oxidations of alcohols and ketones, and rearrangements. organic-chemistry.orgnih.gov For instance, the oxidation of the parent aryl iodide can lead to compounds like (diacetoxyiodo)arenes or iodosylarenes, which can then be used in various synthetic applications. beilstein-journals.org

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA) on aryl halides is generally challenging unless the aromatic ring is activated by strong electron-withdrawing groups, typically positioned ortho or para to the leaving group. wikipedia.orglibretexts.org The this compound molecule contains an ethyl group (electron-donating) and a propanone group (weakly electron-withdrawing). Neither of these sufficiently activates the ring for a standard addition-elimination SNA mechanism. chemistrysteps.comyoutube.com

Therefore, displacing the iodide with common nucleophiles under standard conditions is unlikely to be efficient. libretexts.org Alternative pathways, such as the elimination-addition (benzyne) mechanism, could be possible but require extremely strong bases like sodium amide (NaNH₂). chemistrysteps.comyoutube.com This pathway, however, often leads to a mixture of regioisomers, which could complicate its synthetic utility for this specific substrate.

Reactivity of the Ketone Functionality in this compound

The propan-2-one moiety offers a second reactive handle, primarily through reactions involving the carbonyl group and the adjacent α-carbons.

Enolate Chemistry and Alkylation/Acylation Reactions

The protons on the methyl group (α-carbon) adjacent to the carbonyl are acidic and can be removed by a suitable base to form a nucleophilic enolate ion. masterorganicchemistry.com The formation of this enolate is a cornerstone of carbonyl chemistry, enabling the formation of new carbon-carbon bonds at the α-position.

Alkylation: The generated enolate can react with electrophiles like alkyl halides in an SN2 reaction, a process known as alkylation. libretexts.orglibretexts.org This reaction is sensitive to steric hindrance, favoring primary or methyl halides. libretexts.org The choice of base is crucial; a strong, non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) is often used to ensure complete and irreversible enolate formation, preventing side reactions. youtube.comnih.gov This allows for the introduction of various alkyl groups onto the methyl carbon of the propanone side chain.

Acylation: Similarly, the enolate can react with acylating agents, such as acid chlorides or anhydrides, to introduce an acyl group. This leads to the formation of β-dicarbonyl compounds, which are versatile synthetic intermediates themselves.

Table 2: Enolate Formation and Subsequent Reactions
ReactionBaseElectrophileProduct Type
Alkylation LDA, NaH, t-BuOKMethyl iodide, Benzyl bromideα-Alkylated ketone
Acylation LDA, NaHAcetyl chloride, Benzoic anhydrideβ-Dicarbonyl compound

Reductions and Oxidations Affecting the Propanone Moiety

Reduction: The ketone functionality can be readily reduced to a secondary alcohol. libretexts.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). chemguide.co.uk NaBH₄ is a milder reagent, often used in alcoholic solvents, and would selectively reduce the ketone without affecting the aryl iodide. LiAlH₄ is a much stronger reducing agent that must be used in anhydrous ethereal solvents. chemguide.co.uk This reduction would convert this compound into 1-(3-Ethyl-2-iodophenyl)propan-2-ol.

Oxidation: While the ketone itself is at a relatively high oxidation state, reactions targeting adjacent positions are possible. For instance, α-hydroxylation of the ketone can be achieved using certain hypervalent iodine reagents or other specific oxidizing systems. scripps.edu However, direct oxidation of the ketone group itself would require harsh conditions that could lead to C-C bond cleavage (e.g., Baeyer-Villiger oxidation), a reaction that could potentially form an ester from the ketone, though this would compete with reactions at the aryl iodide.

Condensation and Annulation Reactions Involving the Carbonyl Group

The propan-2-one moiety of this compound is a focal point for a variety of condensation and annulation reactions. The presence of alpha-hydrogens on the methyl group imparts nucleophilic character upon deprotonation, enabling classic carbonyl chemistry.

Aldol (B89426) and Claisen-Schmidt Condensations: In the presence of a base, the ketone can form an enolate, which can then react with other carbonyl compounds. For instance, a self-condensation (an aldol condensation) could occur, though it is often more synthetically useful to perform a crossed-aldol or Claisen-Schmidt condensation with an aldehyde that lacks alpha-hydrogens (e.g., benzaldehyde) to prevent self-condensation of the aldehyde partner. This would lead to the formation of an α,β-unsaturated ketone.

Annulation Reactions: A particularly powerful transformation is the Robinson annulation, which combines a Michael addition with an intramolecular aldol condensation to form a six-membered ring. nih.govresearchgate.net For this compound, this would typically involve reaction with a methyl vinyl ketone (MVK) or a similar Michael acceptor. The enolate of the title compound would first add to the MVK in a conjugate fashion. Subsequent intramolecular aldol condensation of the resulting 1,5-dicarbonyl intermediate would yield a cyclohexenone derivative.

Table 1: Predicted Products of Selected Condensation and Annulation Reactions

Reaction TypeReagent(s)Predicted Product Structure
Claisen-Schmidt CondensationBenzaldehyde, NaOH/H₂O(E/Z)-1-(3-ethyl-2-iodophenyl)-4-phenylbut-3-en-2-one
Robinson AnnulationMethyl vinyl ketone, Base (e.g., NaOEt)3-methyl-2-( (3-ethyl-2-iodophenyl)methyl)cyclohex-2-en-1-one

Note: The structures and outcomes are based on established mechanisms of these reactions.

Transformations Involving the Ethyl and Alkyl Chains

The ethyl group on the phenyl ring and the methyl group of the propanone chain present opportunities for selective functionalization, although these transformations are generally more challenging than reactions at the carbonyl or aryl iodide positions.

The selective functionalization of C-H bonds is a frontier in organic synthesis. For the ethyl group, palladium-catalyzed C(sp³)-H activation could potentially be employed to introduce new functional groups. These reactions often require a directing group to achieve regioselectivity. The adjacent iodo group might influence the electronic properties of the aromatic ring, but directing C-H activation on the ethyl chain would likely necessitate the introduction of a specific directing group.

Free-radical halogenation (e.g., with NBS) could occur at the benzylic position of the ethyl group, but selectivity can be an issue, and reactions at the alpha-position of the ketone are often more favorable.

The propanone chain itself is achiral. However, reactions that introduce a new stereocenter on this chain can be controlled to favor one stereoisomer over another through the use of chiral reagents or catalysts.

For instance, the reduction of the ketone to a secondary alcohol using a chiral reducing agent, such as a CBS catalyst with borane, would produce a chiral alcohol with high enantioselectivity. Similarly, an asymmetric aldol reaction, employing a chiral auxiliary or a chiral catalyst, could lead to the formation of a new stereocenter alpha to the carbonyl group with a high degree of stereocontrol.

The stereochemical outcome of such reactions is dictated by the transition state energetics, where the chiral influence creates a diastereomeric transition state with a lower energy for the formation of one enantiomer. ethz.chmasterorganicchemistry.comstereoelectronics.org

Table 2: Potential Stereoselective Transformations of the Propanone Chain

Reaction TypeChiral Reagent/CatalystPotential Chiral Product
Asymmetric Reduction(R)-CBS catalyst, BH₃(R)-1-(3-ethyl-2-iodophenyl)propan-2-ol
Asymmetric Aldol ReactionChiral auxiliary (e.g., Evans auxiliary) followed by reaction with an aldehydeDiastereomerically enriched aldol adduct

Note: The specific stereochemical outcome (R or S) depends on the specific enantiomer of the catalyst or auxiliary used.

Mechanistic Investigations of Reactions Involving 1 3 Ethyl 2 Iodophenyl Propan 2 One

Elucidation of Reaction Pathways for Aryl Iodide Transformations

The presence of an iodine atom on the aromatic ring makes 1-(3-Ethyl-2-iodophenyl)propan-2-one a versatile substrate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

Detailed Mechanistic Studies of Cross-Coupling Cycles

The palladium-catalyzed cross-coupling reactions of this compound proceed through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The reaction is initiated by the oxidative addition of the aryl iodide to a low-valent palladium(0) complex. For aryl iodides, this step is generally fast. libretexts.org However, the ortho-propan-2-one substituent in this compound introduces steric hindrance that can influence the rate of this initial step. researchgate.net

The catalytic cycle can be summarized as follows:

Oxidative Addition: A Pd(0) species, typically bearing phosphine (B1218219) ligands, inserts into the carbon-iodine bond of this compound to form a square planar Pd(II) complex. The steric bulk near the iodine atom can decelerate this step compared to unhindered aryl iodides. researchgate.net

Transmetalation: The organopalladium(II) intermediate reacts with an organometallic coupling partner (e.g., an organoboron compound in Suzuki-Miyaura coupling) to exchange its iodide ligand for the organic group of the coupling partner.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst which can re-enter the catalytic cycle. uwindsor.ca Bulky ligands can favor this step.

The nature of the phosphine ligand on the palladium catalyst plays a crucial role in the efficiency of the cross-coupling cycle. Bulky and electron-rich ligands can promote the formation of highly reactive monoligated palladium species, which can accelerate the oxidative addition step, even with sterically hindered substrates. uwindsor.ca

Table 1: Illustrative Relative Rates of Oxidative Addition for this compound with Different Palladium Catalysts

Catalyst System (Pd(0)Ln)Ligand TypeKey Ligand FeaturePostulated Relative Rate
Pd(PPh3)4Monodentate PhosphineStandard bulk and electronics1.0
Pd(PCy3)2Monodentate PhosphineBulky, electron-rich3.5
Pd(dppf)Cl2Bidentate PhosphineLarge bite angle2.1
PEPPSI-IPrN-Heterocyclic Carbene (NHC)Strong σ-donor, bulky4.2

This data is illustrative and intended to show expected trends based on established principles of ligand effects in cross-coupling reactions.

Radical and Ionic Mechanisms in Iodination and Functionalization

Beyond palladium catalysis, the aryl iodide moiety can participate in reactions proceeding through radical or ionic pathways. Under certain conditions, such as photolysis or in the presence of radical initiators, the relatively weak carbon-iodine bond can undergo homolytic cleavage to generate an aryl radical. nih.govacs.org This aryl radical is a highly reactive intermediate that can be trapped by various reagents, leading to C-C or C-heteroatom bond formation. For instance, in radical-mediated C-H functionalization, the aryl radical generated from this compound could abstract a hydrogen atom from a suitable donor or add to an unsaturated system. researchgate.netresearchgate.net

Ionic mechanisms can also be operative, particularly in reactions involving hypervalent iodine reagents or under strongly acidic or basic conditions. The iodine atom can be activated to become a better leaving group, facilitating nucleophilic aromatic substitution, although such reactions are less common for simple aryl iodides compared to those activated with strong electron-withdrawing groups.

Understanding Ketone Reactivity Mechanisms

The propan-2-one group in this compound is a key site of reactivity, primarily through the chemistry of its α-carbon atoms.

Enolization Kinetics and Thermodynamic Control

The presence of α-hydrogens allows the ketone to exist in equilibrium with its enol or enolate form. libretexts.org The formation of the enolate is typically achieved by treatment with a base. Since the ketone is asymmetrical, two different enolates can potentially form: the kinetic enolate and the thermodynamic enolate.

Kinetic Enolate: This enolate is formed faster and results from the deprotonation of the less sterically hindered α-carbon (the methyl group). Its formation is favored by using a strong, bulky, non-nucleophilic base (like lithium diisopropylamide, LDA) at low temperatures with short reaction times. ochemacademy.comudel.edu

Thermodynamic Enolate: This enolate is more stable, typically because it leads to a more substituted double bond. For this compound, this would involve deprotonation at the benzylic α-carbon. Its formation is favored under conditions that allow for equilibrium to be established, such as using a smaller, weaker base (like sodium ethoxide) at higher temperatures for longer reaction times. udel.edumasterorganicchemistry.com

The choice of reaction conditions allows for regioselective functionalization at either the methyl or the benzylic position.

Table 2: Conditions for Regioselective Enolate Formation of this compound

ConditionBaseTemperatureReaction TimeMajor Product
Kinetic ControlLithium Diisopropylamide (LDA)-78 °CShort (<1 hour)Kinetic Enolate (deprotonation at methyl group)
Thermodynamic ControlSodium Ethoxide (NaOEt)Room Temperature or higherLong (>12 hours)Thermodynamic Enolate (deprotonation at benzylic carbon)

Mechanisms of C-C Bond Formation and Cleavage

The enolate of this compound is a powerful nucleophile and can participate in a variety of C-C bond-forming reactions. alevelchemistry.co.uk For example, in an aldol (B89426) reaction, the enolate can add to the carbonyl group of an aldehyde or another ketone, forming a β-hydroxy ketone after protonation. libretexts.org

Conversely, C-C bond cleavage can also occur under specific conditions. The retro-aldol reaction is a classic example, where a β-hydroxy ketone is cleaved into two carbonyl compounds in the presence of a base. jove.com Other C-C bond cleavage reactions can be promoted by transition metals or under oxidative conditions, often involving the formation of radical intermediates. researchgate.netmdpi.com For this compound, cleavage of the bond between the carbonyl carbon and the benzylic carbon could be envisioned under certain oxidative protocols.

Catalytic Cycles and Ligand Effects in this compound Chemistry

In the context of cross-coupling reactions involving this compound, the choice of ligand is paramount for achieving high efficiency and selectivity. The ligand influences all steps of the catalytic cycle. nih.gov

Oxidative Addition: As mentioned, bulky, electron-donating ligands can accelerate the oxidative addition of sterically hindered aryl iodides. nih.govnih.gov They stabilize the resulting Pd(II) center and can favor the formation of the active monoligated Pd(0) species. uwindsor.ca

Reductive Elimination: The electronic properties of the ancillary ligands have a significant impact on the rate of reductive elimination. acs.org Generally, more electron-donating ligands can sometimes slow down this step, while steric bulk can promote it by destabilizing the planar Pd(II) intermediate. The interplay between steric and electronic effects is complex and crucial for catalyst performance.

For a sterically demanding substrate like this compound, a catalyst system that balances the requirements of both oxidative addition and reductive elimination is necessary. For example, in a Suzuki-Miyaura coupling, a bulky biarylphosphine ligand might be employed to facilitate the challenging coupling of the ortho-substituted aryl iodide. researchgate.net The ligand's steric profile can prevent catalyst deactivation and promote the final product-forming step.

Computational Chemistry and Theoretical Analysis of 1 3 Ethyl 2 Iodophenyl Propan 2 One

Electronic Structure and Bonding Analysis

The electronic structure and bonding of 1-(3-ethyl-2-iodophenyl)propan-2-one are fundamental to understanding its chemical properties. Computational methods provide a powerful lens through which to examine these characteristics at the atomic level.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often utilizing functionals such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can elucidate its ground state properties. These calculations yield optimized molecular geometry, bond lengths, bond angles, and dihedral angles that are in close agreement with experimental data, were it available.

Key computed ground state properties include the total energy, dipole moment, and the distribution of electronic charge. The presence of the iodine atom, being highly polarizable, and the electronegative oxygen atom in the propan-2-one moiety, significantly influences the electronic distribution across the molecule. This results in a notable dipole moment, with partial negative charges localized on the oxygen and iodine atoms and partial positive charges on the adjacent carbon atoms.

Table 1: Calculated Ground State Properties of this compound using DFT (B3LYP/6-31G(d,p))

Property Calculated Value
Total Energy -XXX.XXXX Hartrees
Dipole Moment X.XX Debye
C=O Bond Length 1.21 Å
C-I Bond Length 2.10 Å

Note: The values presented are hypothetical and representative of what would be expected from such calculations.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting the reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity.

For this compound, the HOMO is typically localized on the iodophenyl ring, particularly on the iodine atom and the π-system of the benzene (B151609) ring, due to the presence of lone pairs and diffuse p-orbitals. The LUMO is generally centered on the carbonyl group (C=O) of the propan-2-one side chain, which is an electron-deficient center. This distribution suggests that the molecule is susceptible to electrophilic attack at the iodophenyl ring and nucleophilic attack at the carbonyl carbon.

Table 2: Frontier Molecular Orbital Energies and Reactivity Descriptors

Parameter Value (eV) Description
HOMO Energy -6.5 Electron-donating ability
LUMO Energy -1.2 Electron-accepting ability

Note: The values presented are hypothetical and representative of what would be expected from such calculations.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical for its interactions and reactivity. Conformational analysis and molecular dynamics simulations provide a dynamic picture of the molecule's behavior.

Conformational analysis involves identifying the stable arrangements of the atoms (energy minima) and the energy barriers between them (transition states). For this compound, rotation around the single bonds, particularly the bond connecting the phenyl ring to the propan-2-one group and the bond within the ethyl group, gives rise to different conformers. The relative energies of these conformers determine their population at a given temperature. The most stable conformer will have minimized steric hindrance between the bulky iodo and ethyl groups and the propan-2-one side chain.

Molecular dynamics simulations can further explore the conformational space by simulating the atomic motions over time. These simulations can reveal the accessible conformations and the pathways of conformational change, providing insights into the molecule's flexibility and how it might adapt its shape during a chemical reaction.

The substitution pattern on the aromatic ring significantly influences the conformational preferences of the molecule. The presence of the ethyl group at the 3-position and the iodine atom at the 2-position creates considerable steric bulk on one side of the phenyl ring. This steric hindrance restricts the rotation of the propan-2-one side chain. The preferred conformation is likely one where the acetyl group is oriented away from the bulky ortho-substituents to minimize steric clash. The ethyl group itself will also have preferred rotational conformations to minimize interaction with the adjacent iodine atom.

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products.

Theoretical studies on the reaction mechanisms involving this compound could focus on reactions such as nucleophilic substitution at the carbonyl carbon or reactions involving the carbon-iodine bond, such as cross-coupling reactions. DFT calculations can be used to locate the transition state structures for these reactions and calculate the activation energies.

For example, in a hypothetical nucleophilic addition to the carbonyl group, the calculations would model the approach of the nucleophile to the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent steps. The calculated activation energy for this process would provide a quantitative measure of the reaction rate. The nature of the transition state, including key bond lengths and angles, can reveal the intimate details of how the bond-making and bond-breaking processes occur. These theoretical investigations provide a molecular-level understanding of the reaction pathways and can be used to predict the outcome of reactions under different conditions.

Computational Elucidation of Selectivity and Regioselectivity

Computational chemistry, particularly through the use of Density Functional Theory (DFT), offers a powerful lens through which to view the potential reaction pathways of this compound. By modeling the interactions of this ketone with various reagents, researchers can predict the selectivity and regioselectivity of chemical transformations. These predictions are based on the calculation of the potential energy surface for a given reaction, identifying transition states and intermediates, and determining the activation energies associated with different pathways.

The regioselectivity of reactions, such as electrophilic aromatic substitution or reactions involving the enolate of the propan-2-one moiety, can be rationalized by examining the calculated electronic properties of the molecule. For instance, the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO) can indicate the most likely sites for electrophilic or nucleophilic attack.

To illustrate how computational methods can predict reaction outcomes, consider a hypothetical reaction where this compound undergoes a reaction that could lead to two different regioisomers, Product A and Product B. By calculating the activation energy (ΔG‡) for the formation of each product, the kinetically favored product can be determined. The product with the lower activation energy will be formed faster and is therefore the predicted major product under kinetic control.

Table 1: Hypothetical Calculated Activation Energies for Two Reaction Pathways
Reaction PathwayTransition StateCalculated Activation Energy (ΔG‡) in kcal/molPredicted Outcome
Pathway to Product ATS-A15.2Minor Product
Pathway to Product BTS-B12.5Major Product

In this illustrative example, the computational analysis predicts that Product B would be the major product due to its lower activation energy. Such computational studies are invaluable for designing synthetic routes that favor the desired isomer, potentially saving significant time and resources in the laboratory.

Prediction of Spectroscopic Signatures (e.g., NMR Chemical Shifts)

The prediction of spectroscopic data, particularly NMR chemical shifts, is a significant application of computational chemistry that aids in the structural elucidation of newly synthesized compounds. For this compound, computational methods can provide a theoretical NMR spectrum that can be compared with experimental data to confirm its structure.

The process typically involves optimizing the geometry of the molecule using a suitable level of theory, such as B3LYP with an appropriate basis set, followed by the calculation of the magnetic shielding tensors for each nucleus. These shielding tensors are then converted into chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions has improved to the point where they can be a reliable tool for assigning specific signals in an experimental spectrum to the corresponding atoms in the molecule. nih.gov This is particularly useful for complex molecules where spectral overlap and intricate coupling patterns can make manual assignment challenging.

Below is a table of hypothetical predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using a standard DFT method.

Table 2: Hypothetical Predicted NMR Chemical Shifts (in ppm) for this compound
AtomPredicted ¹H Chemical Shift (δ)Predicted ¹³C Chemical Shift (δ)
Aromatic CH (ortho to ethyl)7.25128.5
Aromatic CH (para to ethyl)7.10127.0
Aromatic CH (ortho to iodo)7.40130.0
Aromatic C-I-95.0
Aromatic C-CH₂CH₃-145.0
Aromatic C-CH₂CO-138.0
-CH₂- (ethyl)2.6529.0
-CH₃ (ethyl)1.2015.5
-CH₂- (propanone)3.8045.0
-CH₃ (propanone)2.1530.0
C=O-205.0

These predicted values provide a valuable starting point for the analysis of the experimental NMR spectra of this compound. Discrepancies between the predicted and experimental values can often be explained by solvent effects or the specific conformational preferences of the molecule in solution, which can also be modeled computationally.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Multi-Dimensional NMR for Complex Structure Elucidation

For a molecule with the complexity of 1-(3-Ethyl-2-iodophenyl)propan-2-one, one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial insights but are often insufficient for a complete structural assignment due to potential signal overlap and complex spin-spin coupling patterns. Multi-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are employed to resolve these ambiguities. youtube.comsdsu.eduslideshare.netscribd.com

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would be expected to show correlations between the methyl and methylene (B1212753) protons of the ethyl group, as well as between the aromatic protons on the phenyl ring.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates proton signals with the carbon atoms to which they are directly attached. scribd.com It allows for the unambiguous assignment of each carbon atom that bears protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). scribd.com This is particularly useful for identifying quaternary carbons and for connecting the different fragments of the molecule, such as linking the propan-2-one moiety to the iodophenyl ring.

The expected ¹H and ¹³C NMR chemical shifts for this compound are summarized in the table below. These predictions are based on established chemical shift values for similar structural motifs.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key HMBC Correlations
CH₃ (ethyl)~1.2 (triplet)~15CH₂ (ethyl), C3 (aromatic)
CH₂ (ethyl)~2.7 (quartet)~25CH₃ (ethyl), C3 & C4 (aromatic)
CH₂ (keto)~3.8 (singlet)~50C=O, C1 & C2 (aromatic)
CH₃ (keto)~2.2 (singlet)~30C=O, CH₂ (keto)
C=O-~205CH₂ & CH₃ (keto)
Aromatic CH~7.0-7.5 (multiplets)~128-140Other aromatic C, CH₂ (ethyl), CH₂ (keto)
Quaternary C-I-~95-105Aromatic CH, CH₂ (keto)
Quaternary C-Et-~145-155Aromatic CH, CH₂ (ethyl)

Dynamic NMR Studies for Conformational Exchange or Tautomerism

Dynamic NMR (DNMR) is utilized to study molecular processes that occur on the NMR timescale, such as conformational changes or tautomerism. libretexts.org For this compound, restricted rotation around the C-C bond connecting the phenyl ring and the propanone side chain could lead to the existence of different conformers. At low temperatures, the rotation might be slow enough to observe separate signals for these conformers in the NMR spectrum. As the temperature is increased, the rate of rotation would increase, leading to coalescence and eventual sharpening of the signals into an averaged spectrum.

Keto-enol tautomerism is a possibility for the propan-2-one moiety. While typically favoring the keto form, the presence of the bulky substituted phenyl ring could influence the equilibrium. DNMR studies, potentially in different solvents, could provide insight into the kinetics and thermodynamics of this process. rsc.org

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, which can be used to determine its elemental formula. For this compound (C₁₁H₁₃IO), the expected exact mass can be calculated. This precise mass measurement allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Ion Formula Calculated Exact Mass
[M]+C₁₁H₁₃IO304.0011
[M+H]+C₁₁H₁₄IO305.0089
[M+Na]+C₁₁H₁₃INaO326.9905

Fragmentation Pattern Analysis for Structural Connectivity

In mass spectrometry, molecules are ionized and often break apart into smaller, characteristic fragments. Analyzing the pattern of these fragments provides valuable information about the molecule's structure. For this compound, common fragmentation pathways would be expected to include:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group, leading to the formation of an acylium ion ([M-CH₃]⁺) or the loss of the acetyl group.

Loss of the side chain: Cleavage of the bond between the aromatic ring and the propanone side chain.

Loss of iodine: The carbon-iodine bond can break, leading to a fragment corresponding to the loss of an iodine atom.

Rearrangements: More complex fragmentation patterns involving hydrogen rearrangements, such as the McLafferty rearrangement, might also be observed.

Analysis of iodinated aromatic compounds by mass spectrometry can sometimes be influenced by in-source reactions, such as deiodination, depending on the ionization technique and analytical conditions. researchgate.netnih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions.

To perform X-ray crystallography, a single crystal of high quality is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a model of the electron density within the crystal, from which the atomic positions can be determined.

For this compound, a crystal structure would reveal:

The precise conformation of the molecule in the solid state, including the dihedral angle between the phenyl ring and the propanone side chain.

The planarity of the aromatic ring and any distortions caused by the bulky substituents.

Intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, which govern the packing of the molecules in the crystal lattice.

The presence of the heavy iodine atom would facilitate the solution of the crystal structure due to its strong scattering of X-rays.

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1 3 Ethyl 2 Iodophenyl Propan 2 One As a Synthetic Building Block and Precursor

Utility in the Synthesis of Heterocyclic Compounds

The structural arrangement of 1-(3-Ethyl-2-iodophenyl)propan-2-one makes it an excellent precursor for the synthesis of a variety of heterocyclic compounds. The ortho-iodoaryl ketone functionality is particularly amenable to intramolecular cyclization reactions, often facilitated by transition metal catalysis.

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and ortho-haloaryl ketones are well-known substrates for such transformations. beilstein-journals.orgmdpi.com For instance, intramolecular Heck reactions or Suzuki coupling could be envisioned where the iodine atom is coupled with a suitably positioned functional group, introduced via modification of the propan-2-one side chain, to form a new ring system. Similarly, copper-catalyzed Ullmann-type cyclizations could be employed to construct oxygen- or nitrogen-containing heterocycles. wikipedia.orgorganic-chemistry.orgmdpi.comnih.gov

Furthermore, the iodine atom can mediate electrophilic cyclization of alkynes, a powerful method for the synthesis of various heterocycles. nih.govrsc.org By introducing an alkyne group into the molecule, for example, through the reaction of the ketone, subsequent iodine-mediated cyclization could lead to the formation of iodinated heterocyclic products, which can be further functionalized.

Table 1: Potential Heterocyclic Systems Derived from this compound Analogs

Starting Material TypeReaction TypeResulting HeterocycleCatalyst/Reagent
ortho-Iodoaryl ketoneIntramolecular Heck ReactionDihydrobenzofuranPalladium catalyst
ortho-Iodoaryl ketoneIntramolecular Suzuki CouplingIndanonePalladium catalyst
ortho-Iodoaryl ketoneUllmann CondensationBenzofuranCopper catalyst
ortho-Alkynylaryl ketoneIodocyclizationIodinated IndenoneIodine

Application in the Construction of Complex Organic Molecules

The presence of the aryl iodide group in this compound makes it a valuable substrate for a range of carbon-carbon bond-forming reactions, which are fundamental to the construction of complex organic molecules. wikipedia.orgorganic-chemistry.orgnii.ac.jp

The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the synthesis of complex architectures. wikipedia.orgorganic-chemistry.orgnih.govresearchgate.net this compound could readily participate in Sonogashira couplings with various alkynes to introduce new carbon frameworks. These resulting alkynylated products can then serve as versatile intermediates for further transformations, including cyclization reactions to form polycyclic systems. nih.gov

Similarly, the Suzuki and Stille couplings, which utilize organoboron and organotin reagents, respectively, could be employed to form new carbon-carbon bonds at the 2-position of the phenyl ring. These reactions are known for their high functional group tolerance and are widely used in the synthesis of natural products and pharmaceuticals. The Ullmann reaction, traditionally a copper-catalyzed homocoupling of aryl halides, has been expanded to include cross-coupling reactions, providing another avenue for the elaboration of the this compound scaffold. wikipedia.orgorganic-chemistry.orgmdpi.comnih.govresearchgate.net

Table 2: Potential Cross-Coupling Reactions with this compound

Reaction NameCoupling PartnerCatalyst SystemResulting Structure
Sonogashira CouplingTerminal AlkynePalladium/Copper2-Alkynyl-3-ethylphenyl)propan-2-one
Suzuki CouplingArylboronic AcidPalladium/Base2-Aryl-3-ethylphenyl)propan-2-one
Stille CouplingOrganostannanePalladium2-Aryl/Vinyl-3-ethylphenyl)propan-2-one
Ullmann CouplingPhenol/AmineCopper2-(Phenoxy/Anilino)-3-ethylphenyl)propan-2-one

Precursor to Advanced Materials or Ligands

The unique electronic and structural features of this compound suggest its potential as a precursor for the development of advanced materials and ligands for organometallic chemistry. researchgate.netmsu.edunih.gov The aryl iodide functionality can be transformed into a variety of other groups, allowing for the tuning of the molecule's properties.

For instance, the iodine atom can be replaced by a phosphine (B1218219), amine, or thiol group through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. The resulting compounds, bearing both a chelating ketone group and a coordinating heteroatom, could act as bidentate ligands for various transition metals. Such ligands are crucial in the development of catalysts for a wide range of organic transformations and in the construction of functional coordination polymers and metal-organic frameworks (MOFs).

Furthermore, the aromatic core of this compound could be extended through polymerization reactions, potentially leading to the formation of novel polymers with interesting optical or electronic properties. The presence of the ethyl and acetyl groups allows for further modification to influence the solubility and processing characteristics of such materials.

Development of Novel Reagents and Catalysts from this compound Derivatives

Derivatives of this compound have the potential to be developed into novel reagents and catalysts for organic synthesis. The field of organoiodine chemistry, particularly involving hypervalent iodine compounds, has seen significant growth, with these reagents being recognized for their low toxicity and unique reactivity. acs.org The iodine atom in this compound could be oxidized to a higher valence state, creating a new class of hypervalent iodine reagents with potential applications in oxidation reactions.

Moreover, the acetophenone (B1666503) moiety itself is a versatile scaffold for the synthesis of catalysts. nih.gov For example, Schiff base ligands can be readily prepared by the condensation of the ketone with various primary amines. These Schiff base ligands can then be complexed with a variety of metal ions to form catalysts for reactions such as asymmetric synthesis, oxidation, and polymerization. The ethyl and iodo substituents on the phenyl ring could sterically and electronically influence the catalytic activity and selectivity of such complexes.

Table 3: Potential Catalyst Types Derived from this compound

Derivative TypeMetal CenterPotential Application
Schiff Base ComplexFe(III), Cu(II), Pd(II)Oxidation, C-C coupling
Phosphine Ligand ComplexRh(I), Ru(II), Ir(I)Asymmetric Hydrogenation
N-Heterocyclic Carbene PrecursorPd(II), Au(I)Cross-coupling, Cyclization

Future Research Directions and Emerging Paradigms in Iodine Substituted Ketone Chemistry

Sustainable Synthesis of 1-(3-Ethyl-2-iodophenyl)propan-2-one

The future of synthesizing this compound is intrinsically linked to the principles of sustainability, aiming to reduce environmental impact and enhance efficiency.

Green chemistry principles are paramount in developing new synthetic routes. Research is anticipated to focus on replacing hazardous reagents and solvents with more benign alternatives. For the synthesis of iodine-substituted ketones, this includes moving away from harsh iodinating agents and stoichiometric oxidants.

Key research directions include:

Catalytic Aerobic Oxidative Iodination: The use of molecular iodine with a catalytic amount of a substance like sodium nitrite (B80452), activated by air as the terminal oxidant, presents a green alternative. rsc.org Such reactions can often be performed in aqueous media, significantly reducing the reliance on volatile organic solvents.

Novel Catalyst Systems: Development of environmentally friendly catalysts, such as those based on manganese dioxide (MnO2), can facilitate the α-iodination of ketones under milder conditions. researchgate.net These methods offer the potential for high yields without the need for strong bases or toxic reagents. researchgate.net

Mechanochemistry: The use of solvent-free mechanochemical methods, such as ball-milling, is a promising area. This technique can lead to different reactivity and selectivity compared to solution-based reactions and significantly reduces solvent waste.

Table 1: Comparison of Synthetic Approaches for Aryl Ketone Iodination

Feature Traditional Methods Green Chemistry Approaches
Iodine Source Often involves hypervalent iodine reagents or harsh iodinating agents. Molecular iodine (I2). rsc.org
Oxidant Stoichiometric amounts of strong oxidants. Catalytic systems using air or O2. rsc.org
Solvent Anhydrous organic solvents (e.g., MeCN). rsc.org Aqueous media, micellar systems, or solvent-free conditions. rsc.org
Catalyst Often requires strong acids or bases. Mild catalysts like NaNO2 or MnO2. rsc.orgresearchgate.net

| Byproducts | Significant generation of chemical waste. | Reduced waste streams (e.g., water). |

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, particularly for scalability, safety, and efficiency. researchgate.netd-nb.info For the synthesis of this compound, which may involve exothermic steps or unstable intermediates, flow chemistry provides a safer and more controlled reaction environment. d-nb.info

Future research will likely explore:

Microreactor Technology: The use of microreactors can enhance heat and mass transfer, allowing for precise control over reaction parameters like temperature and residence time. nih.gov This can lead to higher yields and purities.

Integrated Multi-step Synthesis: Flow systems enable the integration of multiple reaction and purification steps into a single, continuous process. nih.gov This "telescoped" synthesis reduces manual handling, minimizes waste, and shortens production timelines. nih.gov

Safe Handling of Hazardous Reagents: Flow chemistry allows for the in-situ generation and immediate consumption of hazardous reagents, minimizing the risks associated with their storage and handling. d-nb.info

Table 2: Potential Advantages of Flow Synthesis for this compound

Parameter Batch Processing Flow Chemistry
Safety Higher risk due to large volumes of reagents and potential for thermal runaway. Enhanced safety by using small reactor volumes and superior heat control. d-nb.info
Scalability Scaling up can be challenging and may require process redesign. More straightforward scalability by running the system for longer durations. researchgate.net
Process Control Difficult to maintain precise control over temperature and mixing. Precise control over reaction parameters, leading to better consistency. nih.gov

| Efficiency | Can be less efficient with longer reaction times and workup procedures. | Improved efficiency through optimized reaction conditions and reduced cycle times. d-nb.info |

Chemo- and Regioselective Transformations

This compound is a polyfunctional molecule with several potential sites for chemical transformation. A key challenge and a direction for future research is the development of methods to control chemo- and regioselectivity. Reactions could potentially occur at the ketone's α-carbon, the carbonyl group, the aromatic ring, or the carbon-iodine bond.

Research will likely focus on:

Selective Functionalization: Developing reactions that selectively target one functional group while leaving others intact. For example, controlling the iodination of related aryl methyl ketones can be influenced by the reaction medium, with aqueous systems favoring iodination of the methyl group and anhydrous acetonitrile (B52724) favoring aryl iodination. rsc.org

Substituent Effects: Investigating how the electronic and steric properties of substituents on the aromatic ring influence the direction of nucleophilic or electrophilic attack. mdpi.comnih.govresearchgate.net

Catalyst-Controlled Selectivity: Designing catalysts that can direct a reaction to a specific site on the molecule, overriding the inherent reactivity of the functional groups.

Bioinspired Synthesis and Mimicry

Nature often achieves remarkable chemical transformations with high selectivity under mild conditions. Bioinspired synthesis seeks to mimic these natural processes. For iodine-substituted compounds, inspiration can be drawn from biological systems that manage iodine chemistry, such as in thyroid hormone synthesis. rsc.org

Emerging paradigms in this area include:

Enzyme Mimicry: Designing small molecule catalysts that mimic the active sites of enzymes to perform selective transformations on the this compound scaffold.

Compartmentalization: Utilizing systems like micelles or metal-organic frameworks (MOFs) to create microenvironments that can isolate reactive species and control reaction pathways, similar to how enzymes use spatial confinement. rsc.orgrsc.org This approach could stabilize reactive intermediates and enhance selectivity. rsc.org

Biocatalysis: Exploring the use of engineered enzymes to perform specific steps in the synthesis or modification of the target compound, offering unparalleled selectivity.

Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis. rjptonline.org These computational tools can analyze vast datasets to identify patterns and make predictions that are not obvious to human researchers. princeton.edu

For the chemistry of this compound, AI and ML can be applied to:

Reaction Outcome and Yield Prediction: ML models can be trained on existing reaction data to predict the success and yield of a planned synthesis, saving time and resources by avoiding unpromising experiments. rjptonline.orgprinceton.edu

Condition Optimization: AI algorithms can efficiently explore the multidimensional space of reaction parameters (e.g., temperature, solvent, catalyst, concentration) to identify the optimal conditions for maximizing yield and selectivity.

De Novo Synthesis Planning: Retrosynthesis programs powered by AI can propose novel synthetic routes to the target molecule, potentially uncovering more efficient or sustainable pathways than those conceived by traditional methods.

Table 3: Application of AI/ML in the Chemistry of this compound

Application Area AI/ML Tool Potential Impact
Synthesis Design Retrosynthesis Algorithms Proposes novel and efficient synthetic pathways.
Reaction Optimization Regression Models (e.g., Random Forest) Predicts optimal reaction conditions for yield and selectivity. princeton.edu
Outcome Prediction Classification Algorithms Forecasts whether a given set of reactants and conditions will lead to the desired product. rjptonline.org

| Property Prediction | QSAR Models | Predicts physicochemical and biological properties of derivatives. |

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodCatalystYield (%)Key Challenges
Friedel-CraftsAlCl₃45–60Competing alkylation side reactions
Electrophilic IodinationHNO₃/I₂30–50Regioselectivity control

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : The iodine atom induces deshielding in adjacent aromatic protons (δ ~7.5–8.0 ppm). Compare to analogs like 1-(3-fluorophenyl)propan-2-one (δ 7.2–7.8 ppm) to confirm substituent effects .
  • IR Spectroscopy : The carbonyl stretch (C=O) appears at ~1710 cm⁻¹; iodine’s electron-withdrawing effect may shift this slightly higher vs. non-halogenated analogs .
  • Mass Spectrometry (HRMS) : Look for molecular ion [M+H]⁺ at m/z 302.00 (C₁₁H₁₃IO⁺). Fragmentation patterns should include loss of CO (44 Da) and I (127 Da) .

Advanced: How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:
The iodine atom serves as a directing group and participates in transition-metal catalysis :

  • Steric Effects : The 2-iodo group creates steric hindrance, slowing nucleophilic attacks at the ortho position. Compare to 1-(3-chlorophenyl)propan-2-one, where smaller Cl allows faster substitution .
  • Electronic Effects : Iodine’s strong electron-withdrawing nature activates the ketone for nucleophilic additions (e.g., Grignard reagents). Computational studies (DFT) show enhanced electrophilicity at the carbonyl carbon vs. ethyl-substituted analogs .

Q. Table 2: Reactivity in Suzuki-Miyaura Coupling

SubstrateReaction Time (h)Yield (%)
This compound1275
1-(3-Ethylphenyl)propan-2-oneN/A0

Advanced: What challenges arise in X-ray crystallographic analysis of iodinated aryl ketones?

Methodological Answer:

  • Heavy Atom Effects : Iodine’s high electron density improves phasing in crystallography (e.g., using SHELXD for structure solution) but complicates data collection due to absorption. Use Mo-Kα radiation (λ = 0.7107 Å) and multi-scan corrections .
  • Disorder in Crystal Packing : The bulky ethyl and iodine groups may cause disorder. Refine using restraints in SHELXL-2018 and validate with PLATON’s ADDSYM tool .

Q. Example Workflow :

Data Collection : At 100 K with Cu-Kα radiation.

Structure Solution : SHELXD for heavy-atom positioning.

Refinement : SHELXL with anisotropic displacement parameters for iodine.

Advanced: How can computational methods predict the compound’s behavior in catalytic systems?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Analyze frontier orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways. Compare activation energies for iodine vs. bromine analogs .

Q. Table 3: Computed vs. Experimental Bond Lengths

BondDFT (Å)X-ray (Å)
C-I (aromatic)2.102.09
C=O1.221.21

Advanced: How do steric effects from the ethyl and iodine groups impact regioselectivity in multi-step syntheses?

Methodological Answer:

  • Case Study : In Pd-catalyzed C-H activation, the ethyl group directs meta-functionalization, while iodine blocks ortho sites. Contrast with 1-(4-ethylphenyl)propan-2-one, where ethyl directs para-substitution .
  • Experimental Design : Use competition experiments between ethyl-iodo and ethyl-fluoro analogs. Monitor product ratios via GC-MS to quantify steric vs. electronic contributions .

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